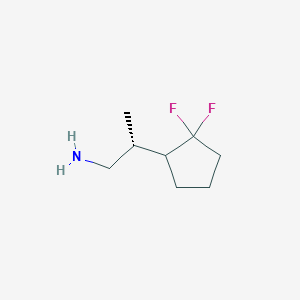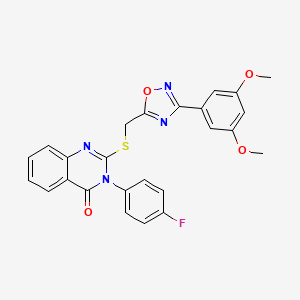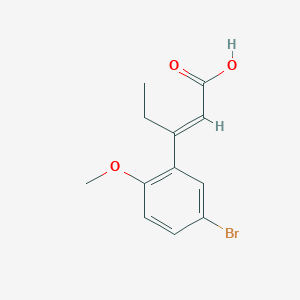
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine, also known as DFCPA, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine acts as a selective and potent inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting VMAT2, (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine can reduce the release of these neurotransmitters, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been shown to have a number of biochemical and physiological effects, including the inhibition of VMAT2 activity, the reduction of neurotransmitter release, and the induction of apoptosis in cancer cells. In addition, (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine in lab experiments is its selectivity and potency as a VMAT2 inhibitor. This allows researchers to study the effects of different compounds on neuronal activity in a controlled manner. However, one limitation of using (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine is its relatively complex synthesis method, which may limit its availability and use in some labs.
Orientations Futures
There are several potential future directions for the study of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine. One area of research is the development of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine-based therapies for neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is the use of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine as a tool for studying the mechanisms of action of different compounds in drug discovery. Finally, further investigation into the anti-cancer properties of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine may lead to the development of new cancer treatments.
Méthodes De Synthèse
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine can be synthesized through a multi-step process that involves the reaction of 2,2-difluorocyclopentanone with a Grignard reagent, followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to yield (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine.
Applications De Recherche Scientifique
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been shown to act as a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is involved in the regulation of neurotransmitter release. This makes (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
In cancer research, (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been investigated for its ability to inhibit the growth and proliferation of cancer cells. Studies have shown that (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine can induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has also been used in drug discovery as a tool for studying the mechanisms of action of various compounds. By inhibiting VMAT2, (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine can affect the release and uptake of neurotransmitters, allowing researchers to study the effects of different compounds on neuronal activity.
Propriétés
IUPAC Name |
(2R)-2-(2,2-difluorocyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7H,2-5,11H2,1H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJOSGVCKNFTL-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2758512.png)
![N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2758514.png)
![ethyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2758516.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2758517.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2758521.png)



![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)

